

Technical Support Center: P 276-00 (Rivaciclib)

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Compound of Interest

Compound Name: P 276-00

Cat. No.: B045974

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Welcome to the technical support center for **P 276-00** (Rivaciclib). This guide is designed for researchers, scientists, and drug development professionals to ensure the successful application of **P 276-00** in your experiments. Here, you will find in-depth information on the long-term stability of **P 276-00** stock solutions, detailed protocols for handling and validation, and troubleshooting guides to address common challenges.

I. Understanding P 276-00: Mechanism and Stability

P 276-00, also known as Rivaciclib, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK4, and CDK9.^{[1][2]} Its mechanism of action involves binding to the ATP pocket of these kinases, preventing the phosphorylation of key substrate proteins like the Retinoblastoma protein (Rb).^{[2][3]} This inhibition leads to cell cycle arrest, typically at the G1/S phase, and subsequently induces apoptosis in susceptible cancer cell lines.^{[1][4]}

P 276-00 belongs to the flavonoid class of compounds.^[5] The stability of flavonoids can be influenced by factors such as pH, temperature, light, and oxidation.^{[5][6][7]} While specific long-term degradation pathways for **P 276-00** are not extensively published, studies on related flavonoids show that degradation can occur through hydrolysis or oxidation, particularly under non-optimal pH or high-temperature conditions.^{[6][8]} Therefore, adherence to proper storage and handling protocols is critical to maintain the compound's integrity and ensure experimental reproducibility.

II. Frequently Asked Questions (FAQs) on Stock Solution Stability

This section addresses the most common questions regarding the preparation, storage, and long-term stability of **P 276-00** stock solutions.

Q1: What is the best solvent to prepare **P 276-00** stock solutions?

A1: The recommended solvent for **P 276-00** is high-purity, anhydrous dimethyl sulfoxide (DMSO).^{[1][9]} **P 276-00** is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., >10 mM).^[6] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic (absorbs moisture from the air).^[10] Water contamination can accelerate the degradation of the compound and may lead to solubility issues.^{[10][11]}

Q2: What are the recommended storage conditions for **P 276-00** stock solutions?

A2: Proper storage is paramount for maintaining the activity of your **P 276-00** stock. The following conditions are recommended by multiple suppliers and are based on general best practices for small molecule inhibitors.

Storage Condition	Duration	Rationale & Best Practices
-80°C in DMSO	Up to 6 months[9][12]	This is the optimal condition for long-term storage. The ultra-low temperature minimizes molecular motion, significantly slowing down potential degradation reactions.
-20°C in DMSO	Up to 1 month[9][12][13]	Suitable for short-term storage. While effective, the rate of potential degradation is higher than at -80°C. Some suppliers suggest stability for up to 3 months, but a 1-month guideline is more conservative for ensuring maximum potency.[14]
Solid (Powder)	≥ 3-4 years at -20°C[1][15]	In its solid, lyophilized form, P 276-00 is highly stable when stored protected from moisture and light.

Q3: How many freeze-thaw cycles can a **P 276-00** stock solution tolerate?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[12][16] Each cycle introduces the risk of water condensation into the DMSO stock, which can compromise the compound's stability. The best practice is to aliquot the main stock solution into single-use volumes immediately after preparation. This ensures that you are always working with a solution that has undergone minimal temperature cycling.

Q4: My vial of solid **P 276-00** arrived at room temperature, but the label says to store at -20°C. Is it still viable?

A4: Yes, the compound is stable. Small molecules like **P 276-00** are typically stable at ambient temperatures for the duration of shipping (usually less than a week).[10][13][14] The

recommended storage temperature of -20°C is for ensuring long-term stability. Upon receipt, you should immediately store the vial at -20°C as indicated.

Q5: Are there any visual cues that my **P 276-00** stock solution has degraded?

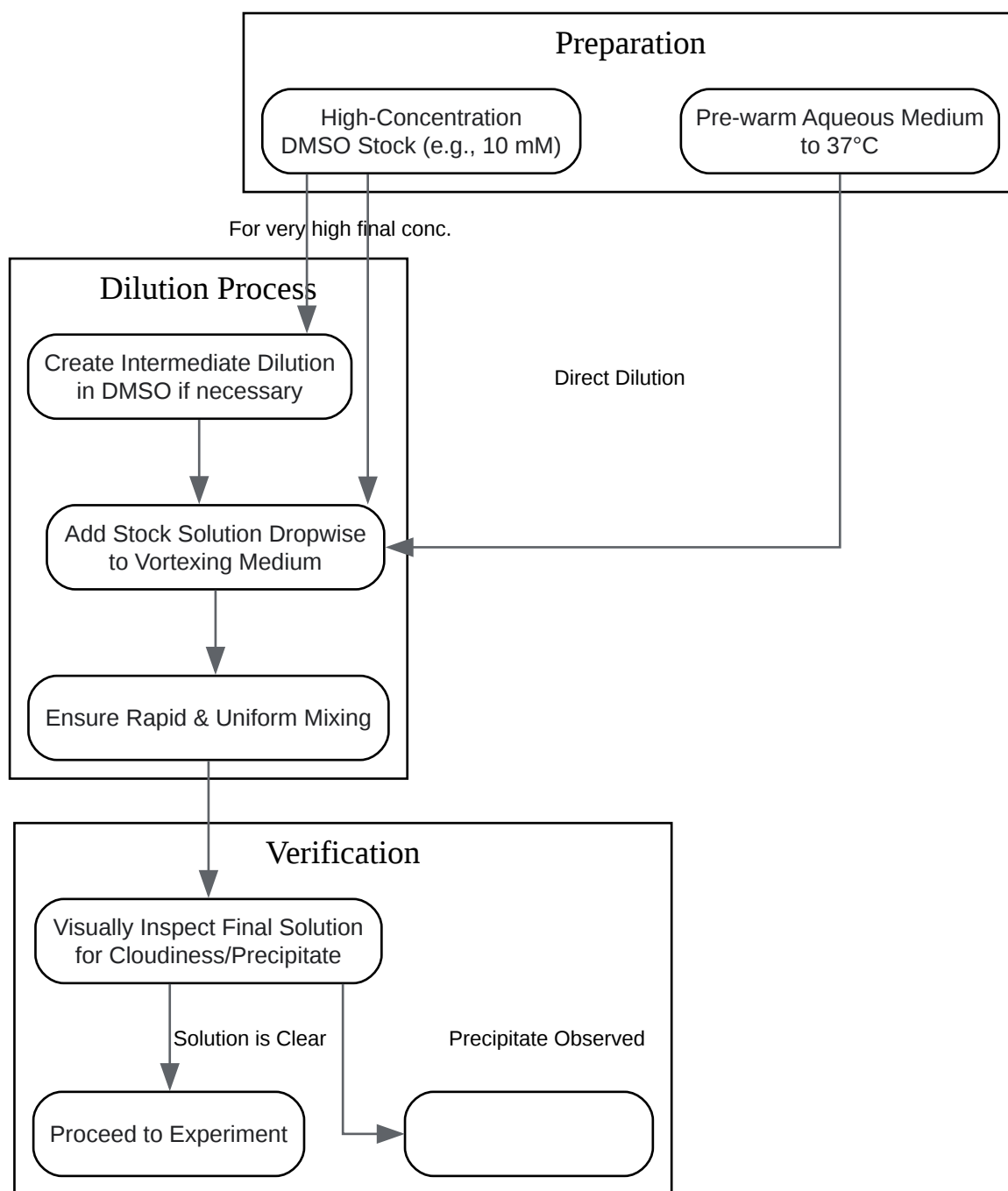
A5: Visual inspection alone is not a reliable method for determining chemical degradation. A degraded solution may show no change in color or clarity. However, the appearance of precipitation or crystals upon thawing, which cannot be redissolved with gentle warming (to 37°C) and vortexing, could indicate a problem with solubility or stability. The most definitive way to assess the activity of your stock solution is to perform a functional validation assay (see Section IV).

III. Troubleshooting Guide

This guide provides solutions to specific issues that you may encounter during your experiments with **P 276-00**.

Issue 1: Precipitation Observed When Diluting Stock Solution into Aqueous Media

This is a common issue known as "solvent shock," where a compound that is soluble in a high-concentration organic solvent (like DMSO) precipitates when rapidly diluted into an aqueous buffer or cell culture medium.^[1]



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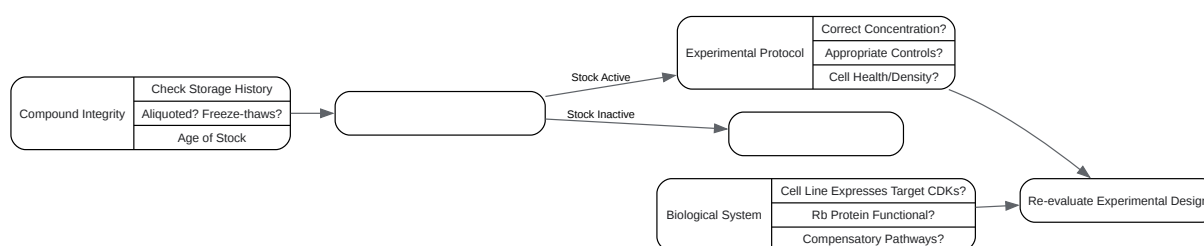
Caption: Workflow to prevent precipitation during dilution.

Troubleshooting Steps:

- **Lower the Final DMSO Concentration:** Ensure the final concentration of DMSO in your cell culture medium is non-toxic and as low as possible, typically $\leq 0.5\%$.[\[16\]](#)
- **Pre-warm Your Medium:** Always use cell culture medium that has been pre-warmed to 37°C before adding the **P 276-00** stock solution.[\[1\]](#)
- **Improve Mixing:** Add the DMSO stock solution dropwise into the vortexing or swirling aqueous medium. This facilitates rapid dispersion and prevents localized high concentrations of the compound that can trigger precipitation.[\[1\]](#)
- **Use Serum:** If your experimental design allows, the proteins in fetal bovine serum (FBS) can act as stabilizing agents and help keep hydrophobic compounds in solution.[\[1\]](#)
- **Test Solubility Limit:** If precipitation persists, perform a simple solubility test. Prepare your working solution at the highest intended concentration and incubate it under your experimental conditions (e.g., 37°C , $5\% \text{CO}_2$) for a few hours. Visually inspect for precipitation before treating your cells.[\[16\]](#)

Issue 2: Lack of Expected Biological Activity

If **P 276-00** is not producing the expected cell cycle arrest or apoptotic effect, it could be due to compound inactivity, experimental setup, or the biological system itself.



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Caption: Decision-making workflow for inactive compound.

Troubleshooting Steps:

- Verify Compound Integrity:
 - Storage: Confirm that the stock solution was stored correctly (aliquoted, at -80°C, protected from light).
 - Activity Check: The most crucial step is to validate the activity of your current stock solution. Proceed to the functional validation protocol in Section IV. If the stock is inactive, prepare a fresh solution from the solid compound.
- Examine Experimental Parameters:
 - Assay Choice: For CDK4/6 inhibitors that cause G1 arrest, cell viability assays based on metabolic activity (e.g., MTT, CellTiter-Glo) can be misleading. Arrested cells may be larger and more metabolically active, masking the anti-proliferative effect. Use assays that measure cell number (e.g., direct counting, crystal violet) or DNA content (e.g., CyQUANT).^[4]
 - Controls: Ensure you have included a vehicle control (e.g., 0.1% DMSO) and a positive control (a compound known to work in your system).
- Assess the Biological Model:
 - Target Expression: Confirm that your chosen cell line expresses the target kinases (CDK1, CDK4, CDK9).
 - Rb Status: The anti-proliferative activity of CDK4/6 inhibition is highly dependent on a functional Retinoblastoma (Rb) protein.^{[3][4]} Cell lines with mutated or absent Rb (e.g., some small-cell lung cancer lines) will be intrinsically resistant.

IV. Self-Validating Protocol: Functional Assay for P 276-00 Activity

To ensure the trustworthiness of your results, you must periodically validate the biological activity of your **P 276-00** stock solution. The following protocol uses Western Blotting to detect the inhibition of Rb phosphorylation at Serine 780 (a specific CDK4 site), a direct downstream marker of **P 276-00** activity.[\[2\]](#)[\[3\]](#)

Objective: To confirm the bioactivity of a P 276-00 stock solution by measuring its ability to inhibit Rb phosphorylation in a sensitive cell line.

Materials:

- Cell Line: An Rb-proficient cancer cell line sensitive to CDK4/6 inhibition (e.g., MCF-7, HCT-116).[\[2\]](#)
- **P 276-00** Stock Solution: The solution to be tested.
- Cell Culture Medium: Appropriate for your chosen cell line.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Antibodies:
 - Primary Antibody: Rabbit anti-phospho-Rb (Ser780).
 - Primary Antibody: Rabbit or Mouse anti-Total Rb.
 - Primary Antibody: Loading control (e.g., anti-GAPDH or anti- β -actin).
 - Secondary Antibody: HRP-conjugated anti-Rabbit or anti-Mouse IgG.
- Standard Western Blotting reagents and equipment.

Step-by-Step Methodology:

- Cell Seeding: Plate your chosen cells in a 6-well plate at a density that will result in 60-70% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
- Compound Treatment:

- Prepare working solutions of **P 276-00** in pre-warmed cell culture medium. A good starting concentration range to test is 0.5 μ M, 1 μ M, and 2 μ M.
- Include a "Vehicle Control" well treated with the same final concentration of DMSO as your highest **P 276-00** concentration.
- Remove the old medium from the cells and add the medium containing **P 276-00** or the vehicle control.
- Incubation: Incubate the cells for 24 hours. This duration is typically sufficient to observe a significant decrease in Rb phosphorylation.[\[3\]](#)
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add 100-150 μ L of ice-cold lysis buffer to each well.
 - Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
 - Centrifuge at $\sim 14,000 \times g$ for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μ g) per lane on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-Rb (Ser780) overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and image the signal.
- Stripping and Re-probing (Optional but Recommended):
 - After imaging, you can strip the membrane and re-probe with antibodies for Total Rb and a loading control to ensure equal protein loading and to assess the ratio of phosphorylated to total Rb.

Expected Outcome for an Active Stock Solution:

You should observe a dose-dependent decrease in the band intensity corresponding to phospho-Rb (Ser780) in the **P 276-00**-treated samples compared to the vehicle control. The levels of Total Rb and the loading control should remain relatively constant across all lanes. A clear reduction in p-Rb signal at concentrations of $\sim 1 \mu\text{M}$ or lower confirms that your **P 276-00** stock solution is biologically active.

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